3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-13-11-16(22(2)3)21-17(20-13)24-9-7-23(8-10-24)15-5-4-6-19-14(15)12-18/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJAHWNCTKUJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Dimethylamino)-6-methyl-2-chloropyrimidine
The pyrimidine core is typically prepared via condensation reactions. A common approach involves reacting acetamidine hydrochloride with dimethylamine and methyl acetoacetate under basic conditions. Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃), yielding 4-(dimethylamino)-6-methyl-2-chloropyrimidine.
Key Reaction Conditions
Functionalization of Piperazine
Piperazine derivatives are critical for introducing the nitrogenous backbone. In one protocol, 1-(2-hydroxyethyl)piperazine reacts with dichloropyrimidines via nucleophilic aromatic substitution (SNAr). For example, 2-methyl-4,6-dichloropyrimidine and 1-(2-hydroxyethyl)piperazine in dichloromethane with triethylamine yield 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 89.8% efficiency. Adapting this method, the hydroxyl group is replaced with a pyridine-2-carbonitrile moiety through further substitution.
Pyridine-2-carbonitrile Synthesis
Cyanation of Halopyridines
The pyridine-2-carbonitrile group is introduced via cyanation of 3-bromopyridine or 3-chloropyridine. Using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C achieves the transformation with moderate yields. Alternatively, palladium-catalyzed cyanation with potassium hexacyanoferrate(II) enhances regioselectivity.
Comparative Cyanation Methods
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine-piperazine intermediate reacts with 3-chloropyridine-2-carbonitrile under SNAr conditions. In a representative procedure, 4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine and 3-chloropyridine-2-carbonitrile are heated in n-butanol at 110°C with potassium carbonate, yielding the target compound.
Optimized SNAr Conditions
Palladium-Catalyzed Cross-Coupling
For sterically hindered substrates, Suzuki-Miyaura coupling is employed. A boronic ester-functionalized pyridine-2-carbonitrile reacts with a bromopyrimidine-piperazine derivative using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in toluene/ethanol.
Suzuki Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | Cs₂CO₃ | |
| Solvent | Toluene/EtOH (3:1) | |
| Temperature | 90°C | |
| Yield | 60–68% |
Post-Synthetic Modifications and Purification
Chromatographic Purification
Crude products are purified via silica gel chromatography using gradients of chloroform/methanol (98:2 to 95:5). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity.
Crystallization
Recrystallization from n-hexane/ethyl acetate (1:1) yields crystalline product, as demonstrated in piperazine-pyrimidine syntheses.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various reactions:
Oxidation: : Can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Undergoes reduction to form different derivatives.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing bases like sodium hydroxide and solvents like DMF or acetonitrile.
Major Products
The major products depend on the specific reactions undertaken, but common derivatives might include substituted pyridines or piperazine compounds with varied functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is used as a building block for more complex molecules. It aids in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological research, this compound could act as a probe to investigate the function of biological systems. It's particularly useful in drug discovery, where its interactions with various enzymes or receptors are studied.
Industry
Industrially, it can serve as an intermediate in the production of pharmaceuticals or agrichemicals, thanks to its stable yet reactive structure.
Mechanism of Action
The compound's mechanism of action varies depending on its application:
Inhibitory Activity: : It might inhibit specific enzymes or receptors by binding to active sites.
Pathways: : Engages in pathways involving nitrogen-containing heterocycles, impacting cellular processes or metabolic functions.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural similarities and differences with key analogs:
Key Observations:
- Pyridine vs. Pyridazine Cores : The target compound’s pyridine core (6-membered ring with one nitrogen) contrasts with pyridazine (two adjacent nitrogens) in , affecting electronic distribution and binding affinity.
- Substituent Diversity: Thiophene and phenyl groups in increase hydrophobicity, while morpholine in and dimethylamino groups in the target compound improve solubility or target interactions.
- Piperazine Modifications : Methylpiperazine () vs. unmodified piperazine (target compound) alter steric hindrance and basicity.
Pharmacological and Physicochemical Properties
- The pyrimidine ring may engage in π-π stacking with biological targets.
- Thiophene-Containing Analog : Thiophene’s electron-rich nature could improve binding to hydrophobic pockets (e.g., kinase ATP sites).
- Morpholinylpyrimidine Derivative : Morpholine’s oxygen atom may form hydrogen bonds, improving target affinity and reducing off-target effects.
Solubility and Stability:
Biological Activity
3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique structural motifs, including a piperazine ring and a pyrimidine moiety, is being studied for various therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C18H22N6
- Molecular Weight : 386.5 g/mol
- CAS Number : 2742043-19-0
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrimidine and piperazine can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study: Breast Cancer
- Mechanism of Action
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Compounds with piperazine and pyrimidine rings have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Research Findings
- In vitro studies demonstrated that similar compounds could reduce the expression of inflammatory markers in macrophages, indicating their potential as anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives are well-documented. Research has shown that these compounds can exhibit activity against a range of bacterial and fungal pathogens.
- Case Study: Antifungal Activity
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperazine or pyrimidine rings can significantly influence the compound's pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Dimethylamino group at position 4 | Enhances binding affinity to receptors |
| Methyl group at position 6 | Increases lipophilicity, improving cell permeability |
| Carbonitrile group | Contributes to overall biological activity through receptor interactions |
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for improved yields?
The synthesis typically involves nucleophilic substitution reactions between pyrimidine/piperazine intermediates. For example, bromination of precursor molecules followed by substitution with 1-methylpiperazine is a validated method (e.g., analogous to the synthesis of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile) . Optimization strategies include:
- Temperature control : Higher yields are achieved at 60–80°C for substitution reactions.
- Catalyst selection : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity.
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the target compound .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural characterization be resolved?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing differences. Methodological approaches include:
- Multi-technique validation : Cross-validate NMR (solution state) with X-ray crystallography (solid state). For example, SHELX programs are widely used for refining crystal structures and resolving ambiguities in bond lengths/angles .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing piperazine N-methyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion analysis) .
- X-ray crystallography : Single-crystal diffraction to resolve 3D conformation and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
Advanced: What strategies are effective for analyzing the compound’s binding interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized target proteins.
- Molecular docking : Software like AutoDock Vina to predict binding modes, guided by crystallographic data from analogs (e.g., pyridazine derivatives with anti-bacterial activity) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
Basic: What key structural features influence the compound’s physicochemical properties?
- Piperazine ring : Enhances solubility via protonation at physiological pH.
- Pyrimidine/pyridine cores : Contribute to π-π stacking interactions with aromatic residues in target proteins.
- Cyanide substituent : Increases electronegativity, affecting redox potential and metabolic stability .
Advanced: How can computational methods predict pharmacokinetic properties (e.g., bioavailability, metabolic pathways)?
- QSAR models : Correlate substituent electronegativity with logP values to predict membrane permeability.
- Molecular dynamics (MD) simulations : Simulate liver microsomal metabolism (e.g., cytochrome P450 interactions) using tools like GROMACS .
- ADMET prediction : Software like SwissADME to estimate bioavailability and toxicity risks .
Basic: What biological activities are reported for structural analogs of this compound?
Analogs with pyridazine/piperazine moieties exhibit:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase (e.g., 3-(piperazin-1-yl)pyridazine derivatives) .
- Neurological effects : Dopamine receptor modulation in compounds with methoxyphenyl-piperazine groups .
Advanced: What experimental designs assess environmental fate and ecotoxicological impacts of this compound?
- Long-term environmental studies : Use randomized block designs with split-split plots (e.g., monitoring degradation in soil/water matrices) .
- Biotic/abiotic transformation assays : LC-MS/MS to track metabolite formation under UV light or microbial action.
- Ecotoxicology models : Daphnia magna or zebrafish embryos to evaluate acute/chronic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
